A Technical Guide to the Physicochemical Properties of Dicycloalkylmethanols: A Comparative Study of Dicyclopropylmethanol and Dicyclohexylmethanol
A Technical Guide to the Physicochemical Properties of Dicycloalkylmethanols: A Comparative Study of Dicyclopropylmethanol and Dicyclohexylmethanol
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of dicyclopropylmethanol and dicyclohexylmethanol. Due to the limited availability of data for dicyclobutylmethanol, this document focuses on its closest structural analogs to provide researchers, scientists, and drug development professionals with a robust framework for understanding this class of compounds. This guide includes a detailed comparison of their physicochemical properties, spectroscopic data, safety and handling protocols, and representative synthetic considerations.
Introduction
Dicycloalkylmethanols are a class of organic compounds characterized by a central hydroxymethyl group attached to two cycloalkyl rings. The nature of the cycloalkyl substituent significantly influences the steric and electronic properties of the molecule, thereby affecting its reactivity, solubility, and potential applications. This guide will delve into the properties of two representative dicycloalkylmethanols: dicyclopropylmethanol and dicyclohexylmethanol. While information on dicyclobutylmethanol is scarce, the data presented herein for its lower and higher ring-sized homologs can serve as a valuable predictive tool for its anticipated characteristics.
Dicyclopropylmethanol is noted for the unique electronic properties imparted by its strained cyclopropyl rings, making it a point of interest in synthetic organic chemistry.[1] In contrast, the bulky cyclohexyl groups of dicyclohexylmethanol introduce significant steric hindrance, influencing its reactivity and physical state.[2]
Molecular Structure and Identification
The fundamental structures of dicyclopropylmethanol and dicyclohexylmethanol are presented below. The key identifiers, including CAS Registry Numbers, are crucial for accurate substance identification and information retrieval.
| Compound | Molecular Structure | IUPAC Name | CAS Registry Number |
| Dicyclopropylmethanol | C(O)(C1CC1)C2CC2 | Dicyclopropylmethanol | 14300-33-5[3] |
| Dicyclohexylmethanol | C(O)(C1CCCCC1)C2CCCCC2 | Dicyclohexylmethanol | 4453-82-1[4] |
Physicochemical Properties: A Comparative Analysis
The physical and chemical properties of dicyclopropylmethanol and dicyclohexylmethanol are summarized in the following table. These properties are critical for designing experiments, developing formulations, and ensuring safe handling.
| Property | Dicyclopropylmethanol | Dicyclohexylmethanol |
| Molecular Formula | C₇H₁₂O[3] | C₁₃H₂₄O[4] |
| Molecular Weight | 112.17 g/mol [3] | 196.33 g/mol [5] |
| Appearance | Colorless to pale yellow liquid[1] | Solid Crystalline[6] |
| Boiling Point | 99-100 °C[7] | 147 °C @ 8 Torr[4], 154 °C @ 12 mm Hg[8] |
| Melting Point | Not available | 58-64 °C[9] |
| Density | Not available | 1.070 g/cm³ @ 22 °C[4] |
| Solubility | Relatively insoluble in water; soluble in organic solvents.[1] | Low solubility in water; soluble in organic solvents.[2] |
The difference in the size of the cycloalkyl rings leads to a predictable trend in physical properties. The larger and more massive dicyclohexylmethanol exhibits a higher boiling point and is a solid at room temperature, in contrast to the liquid dicyclopropylmethanol.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts are influenced by the electronic environment of the nuclei.
Predicted ¹H NMR and ¹³C NMR data can be used for structural verification. For dicyclohexylmethanol, the proton and carbon signals of the cyclohexyl rings would appear in the aliphatic region, with the methine proton adjacent to the hydroxyl group appearing at a characteristically downfield shift.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peak for both dicyclopropylmethanol and dicyclohexylmethanol is the O-H stretching vibration of the alcohol functional group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For dicyclohexylmethanol, the mass spectrum shows a molecular ion peak corresponding to its molecular weight.[10]
Chemical Reactivity and Synthetic Applications
Dicycloalkylmethanols undergo reactions typical of secondary alcohols, such as oxidation, esterification, and dehydration.[1] The steric hindrance provided by the cycloalkyl groups can influence the reaction rates and accessibility of the hydroxyl group.
Dicyclopropylmethanol is of particular interest in synthetic chemistry due to the unique reactivity of the cyclopropyl group.[1] It can be used as a protecting group for carboxylic acids.[1] Dicyclohexylmethanol is a useful reagent for the synthetic preparation of other cyclohexane derivatives.[2][11]
The following diagram illustrates a general synthetic pathway to dicycloalkylmethanols.
Caption: General synthetic workflow for the preparation of dicycloalkylmethanols from their corresponding ketones.
Safety and Handling
Proper handling of chemicals is paramount in a laboratory setting. The available safety data for dicyclopropylmethanol and dicyclohexylmethanol is summarized below.
| Hazard Information | Dicyclopropylmethanol | Dicyclohexylmethanol |
| GHS Pictograms | Flammable liquid, Skin and eye irritant, May cause respiratory irritation.[3][12] | Irritating to eyes, respiratory system and skin.[8] |
| Hazard Statements | Flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3] | Irritating to eyes, respiratory system and skin.[8] |
| Precautionary Statements | Handle with care, avoiding ingestion or inhalation.[1] | Avoid contact with skin and eyes. Do not breathe dust.[8] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. Work in a well-ventilated area or fume hood.[13] | Personal protective equipment should be used. Ensure adequate ventilation.[14] |
| Storage | Keep containers tightly closed in a dry, cool and well-ventilated place.[7] | Store in a dark, cool and well-ventilated place.[8] |
It is imperative to consult the full Safety Data Sheet (SDS) for each compound before use.
Experimental Protocols
General Procedure for Spectroscopic Sample Preparation
For NMR Spectroscopy:
-
Dissolve 5-10 mg of the dicycloalkylmethanol sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Cap the NMR tube and gently invert to ensure complete dissolution.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
For ATR-IR Spectroscopy:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
Conclusion
This technical guide has provided a comparative analysis of the physicochemical properties of dicyclopropylmethanol and dicyclohexylmethanol. While direct data for dicyclobutylmethanol remains elusive, the information presented for its analogs offers a solid foundation for predicting its behavior and characteristics. The distinct properties of dicyclopropylmethanol, with its reactive cyclopropyl rings, and dicyclohexylmethanol, with its sterically demanding cyclohexyl groups, highlight the significant influence of the cycloalkyl moiety on the overall nature of dicycloalkylmethanols. Researchers and professionals in the field are encouraged to use this guide as a starting point for their work with this class of compounds, always adhering to strict safety protocols.
References
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PubChem. (n.d.). Dicyclopropylmethanol. Retrieved March 24, 2026, from [Link]
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CAS Common Chemistry. (n.d.). Dicyclohexylmethanol. Retrieved March 15, 2026, from [Link]
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ChemBK. (2024, April 10). Dicyclohexylmethanol. Retrieved March 24, 2026, from [Link]
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NextSDS. (n.d.). Dicyclopropylmethanol — Chemical Substance Information. Retrieved March 24, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of Dicyclopropyl carbinol (CAS 14300-33-5). Retrieved March 24, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Dicyclohexylmethanol. In NIST Chemistry WebBook. Retrieved March 24, 2026, from [Link]
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